molecular formula C25H20O6 B2595710 (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-86-2

(Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2595710
CAS No.: 623117-86-2
M. Wt: 416.429
InChI Key: DPLNDZDKRXNZLQ-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: is a complex organic compound characterized by its unique structural features, including a benzofuran core, a methoxybenzylidene moiety, and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Methoxybenzylidene Group: The benzofuran intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the methoxybenzylidene moiety through a condensation reaction.

    Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyl ester group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of benzofuran carboxylic acids or aldehydes.

    Reduction: Formation of benzofuran alcohols.

    Substitution: Formation of benzofuran derivatives with various substituents.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, such as anti-inflammatory or anticancer properties, due to its structural similarity to other bioactive benzofuran derivatives. Research into its biological effects could lead to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of organic electronic materials or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could play a role in binding to specific sites, while the benzofuran core might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The core structure of the compound, known for its presence in various natural products and pharmaceuticals.

    2-Methoxybenzaldehyde: A precursor in the synthesis, known for its use in fragrances and flavorings.

    Benzyl Acetate: An ester commonly used in perfumery and as a solvent.

Uniqueness

What sets (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.

Properties

IUPAC Name

benzyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-21-10-6-5-9-18(21)13-23-25(27)20-12-11-19(14-22(20)31-23)29-16-24(26)30-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNDZDKRXNZLQ-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.